N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline: Structural Profiling, Synthesis, and Pharmacological Potential
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline: Structural Profiling, Synthesis, and Pharmacological Potential
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the landscape of small-molecule drug discovery, the aryloxyethylamine scaffold represents a highly versatile pharmacophore. Specifically, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (commercially cataloged under identifiers such as sc-330709) is a synthetic derivative that merges the lipophilic 4-chloro-2-methylphenoxy moiety—a structure historically associated with auxin-mimicking herbicides (MCPA) and mammalian PPAR agonists—with a 4-propoxyaniline group [3].
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical properties, map its putative pharmacological interactions, and establish a self-validating protocol for its synthesis and in vitro handling.
Physicochemical Profiling & Drug-Likeness
Understanding the physicochemical footprint of a molecule is the first step in predicting its pharmacokinetic behavior. Because this specific compound is often utilized in high-throughput screening (HTS) libraries, we can deduce its properties by analyzing its exact structural isomers (e.g., PubChem CID 28308777) [1].
The structural combination of a halogenated aromatic ring, an ether linkage, and an alkylated aniline results in a highly lipophilic molecule. The table below summarizes the quantitative data and the causality behind its implications for drug design.
| Property | Value | Causality & Implication for Drug Design |
| Molecular Formula | C18H22ClNO2 | Defines the atomic footprint; typical for synthetic screening library hits. |
| Molecular Weight | 319.83 g/mol | < 500 Da; strictly complies with Lipinski's Rule of Five for oral bioavailability. |
| LogP (Predicted) | ~5.4 | High lipophilicity. Causality: Drives strong hydrophobic target pocket binding but necessitates organic solvents (e.g., DMSO) for in vitro solubilization. |
| Topological Polar Surface Area | 30.5 Ų | < 90 Ų. Causality: The low TPSA indicates excellent membrane permeability, making it highly likely to cross the blood-brain barrier (BBB). |
| H-Bond Donors | 1 | The single secondary amine provides a critical anchor point for receptor binding without heavily penalizing membrane transit. |
| H-Bond Acceptors | 3 | The ether and amine nitrogens allow for targeted dipole interactions within protein active sites. |
| Rotatable Bonds | 8 | Moderate flexibility. Causality: Allows the molecule to adopt an "induced fit" conformation within complex receptor pockets (e.g., 5-HT receptors). |
Mechanistic Pathways & Structural Activity Relationships (SAR)
The aryloxyethylamine class is widely documented in medicinal chemistry for its neuroprotective activities and its ability to modulate serotonin (5-HT) receptors and monoamine transporters [2].
The architecture of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline can be divided into three distinct functional zones:
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The Lipophilic Anchor: The 4-chloro-2-methylphenoxy group serves as a hydrophobic tail. The chlorine atom can participate in halogen bonding, which significantly increases target residence time.
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The Flexible Spacer: The ethyl ether linkage provides the optimal distance (typically 2-3 carbon atoms in successful neuroprotective agents) between the aromatic anchor and the basic amine.
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The Recognition Motif: The 4-propoxyaniline ring offers π−π stacking capabilities, while the propoxy tail extends into adjacent lipophilic sub-pockets.
Fig 1: Pharmacophore mapping of the aryloxyethylamine scaffold and key binding interactions.
Synthetic Methodology
To synthesize this compound from commercially available building blocks, we utilize a bimolecular nucleophilic substitution ( SN2 ) reaction. The protocol below is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Synthesis Protocol
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Reagent Preparation: Dissolve 1.0 equivalent of 2-(4-chloro-2-methylphenoxy)ethyl bromide and 1.2 equivalents of 4-propoxyaniline in anhydrous N,N-dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent. It solvates the cations of the base while leaving the aniline nucleophile "naked" and highly reactive, accelerating the SN2 pathway.
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Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ).
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Causality: K2CO3 acts as an acid scavenger. As the reaction proceeds, hydrobromic acid (HBr) is generated. If not neutralized, HBr will protonate the 4-propoxyaniline, destroying its nucleophilicity and halting the reaction.
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Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours.
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Self-Validating Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the higher- Rf spot of the alkyl bromide completely disappears.
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Workup & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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Purification & Validation: Purify the crude oil via silica gel flash column chromatography.
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Self-Validating Step: Confirm the final structure via LC-MS. The disappearance of the isotopic cluster characteristic of the alkyl bromide ( M,M+2 peaks of equal height) and the appearance of the target mass ( [M+H]+≈320.1 ) validates successful coupling.
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Fig 2: Step-by-step synthetic workflow via bimolecular nucleophilic substitution (SN2).
In Vitro Screening & Assay Protocols
Because of the compound's high LogP (~5.4), improper handling will lead to compound precipitation, resulting in false negatives during biological assays. Follow this protocol to ensure data integrity.
Stock Solution & Assay Preparation
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Primary Solubilization: Dissolve the lyophilized powder in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
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Causality: Aqueous buffers cannot overcome the crystal lattice energy and hydrophobic nature of the compound. DMSO disrupts these interactions, ensuring complete molecular dispersion.
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Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes and store at -20°C.
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Causality: The amber tubes prevent photolytic cleavage of the phenoxy ether linkage, while freezing prevents slow oxidative degradation of the aniline nitrogen.
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Working Dilutions: Dilute the stock solution into the assay buffer (e.g., DMEM or PBS) immediately prior to cell treatment. Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v).
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Self-Validating Step: Always include a 0.1% DMSO vehicle control well in your assay plate. If the vehicle control shows >5% cytotoxicity compared to untreated cells, the assay is invalid and must be repeated, as solvent toxicity is masking the compound's true pharmacological effect.
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 28308777, 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline" PubChem,[Link] [1]
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Zhong, Y., et al. "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities." Chemistry & Biodiversity, 2020.[Link][1]
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GenPrice UK. "N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (sc-330709) Product Specifications." GenPrice, [Link][2]
